
Diethyl 3,3-Diphenylallylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3-Diphenylallylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3,3-diphenylallyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3-Diphenylallylphosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. In this case, diethyl phosphite reacts with 3,3-diphenylallyl bromide under controlled conditions to yield the desired phosphonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3-Diphenylallylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 3,3-Diphenylallylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Diethyl 3,3-Diphenylallylphosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can inhibit or enhance the function of specific enzymes, making it useful in biochemical studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diphenyl phosphonate
Uniqueness
Diethyl 3,3-Diphenylallylphosphonate is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain synthetic applications compared to simpler phosphonates .
Conclusion
This compound is a valuable compound in the field of organic chemistry and beyond Its unique structure and reactivity make it a useful reagent in various chemical reactions and applications
Propiedades
Fórmula molecular |
C19H23O3P |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(3-diethoxyphosphoryl-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C19H23O3P/c1-3-21-23(20,22-4-2)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-15H,3-4,16H2,1-2H3 |
Clave InChI |
MIFYYHFERGLOOB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
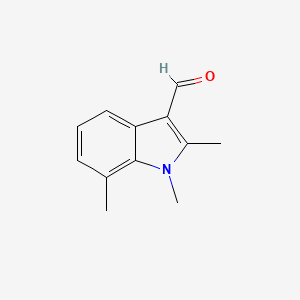
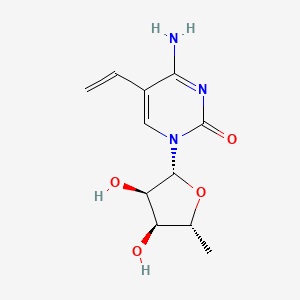
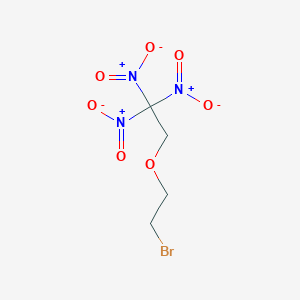
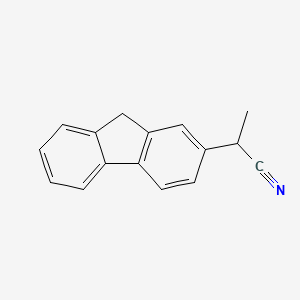
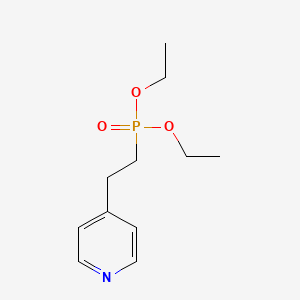
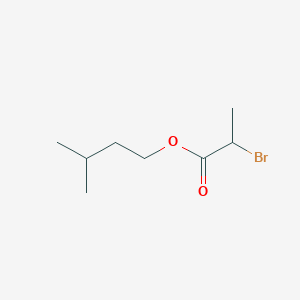
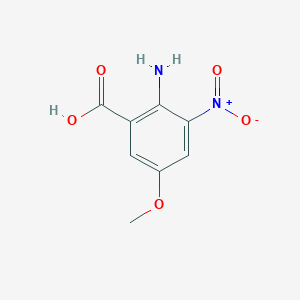
![2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8571895.png)
![6-tert-Butyl-4-[(dimethylamino)methyl]-2,3-dimethylphenol](/img/structure/B8571899.png)

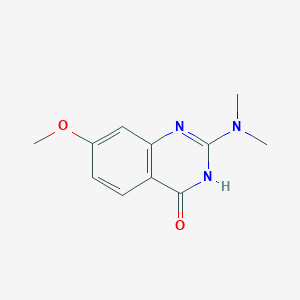
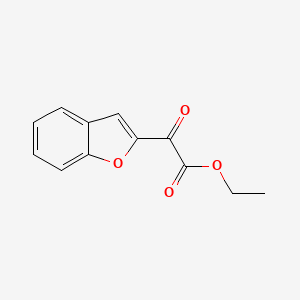
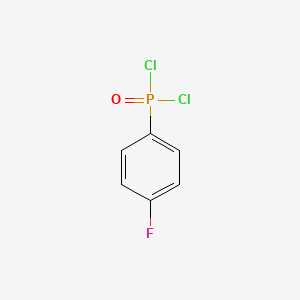
![2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B8571937.png)
